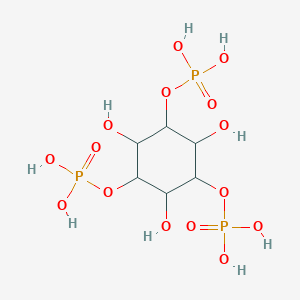

肌醇1,3,5-三磷酸

描述

Myo-inositol 1,3,5-trisphosphate (IP3) is a second messenger molecule that plays a crucial role in intracellular signaling pathways. It is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. IP3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC), and it binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane to release Ca2+ ions into the cytoplasm.

科学研究应用

作为第二信使的作用

肌醇1,4,5-三磷酸(IP3)众所周知是一种细胞内第二信使,特别是在钙动员中。Bradford和Rubin(1986)的研究表明,IP3是由磷脂酰肌醇4,5-二磷酸水解产生的,并且可以动员中性粒细胞中细胞内储存的Ca2+ (Bradford & Rubin, 1986)。Irvine等人(1985)还讨论了IP3在大鼠腮腺中的代谢,显示了它在刺激后上升及其在钙动员中的作用 (Irvine et al., 1985).

合成与表征

Padiyar等人(2017)探索了各种肌醇磷酸盐的合成,包括IP3,通过肌醇1,3,5-正甲酸三甲酯的不对称化,突出了产生这些化合物的化学过程 (Padiyar et al., 2017)。Willcocks等人(1988)的另一项研究重点关注IP3及其类似物在大鼠小脑中的结合特性,提供了对受体相互作用的见解 (Willcocks et al., 1988).

代谢意义

Mills等人(1993)合成了肌醇1,4,6-三磷酸,这是一种IP3受体的Ca2+-动员激动剂,它源自构效关系的考虑,揭示了肌醇磷酸盐更广泛的代谢意义 (Mills et al., 1993)。在细胞信号传导的背景下,Berridge和Irvine(1989)强调了IP3在细胞内钙调节中的作用,突出了通过肌醇磷酸盐进行钙信号传导的复杂性 (Berridge & Irvine, 1989).

治疗潜力

研究还探索了IP3及其类似物的潜在治疗应用。例如,Keddie等人(2011)报道了合成了InsP3衍生物作为InsP3受体的拮抗剂,显示了它们在治疗背景下的潜力 (Keddie et al., 2011).

属性

IUPAC Name |

(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWIJNHQMXJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921367 | |

| Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myo-inositol 1,3,5-trisphosphate | |

CAS RN |

114418-88-1 | |

| Record name | Inositol 2,4,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trihydroxycyclohexane-1,3,5-triyl tris[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

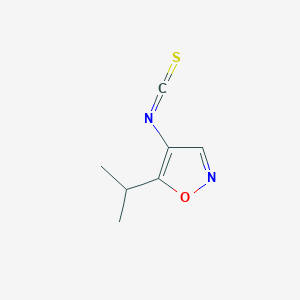

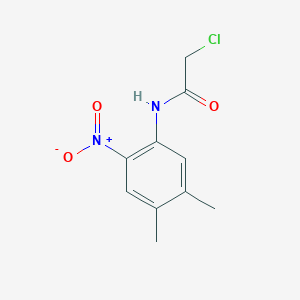

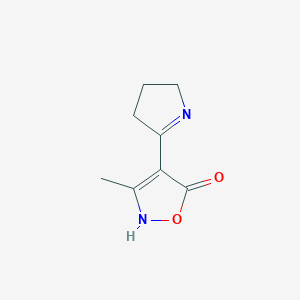

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

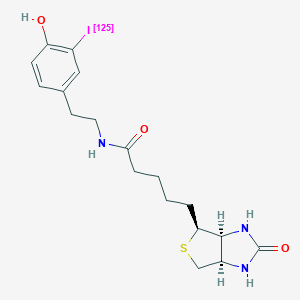

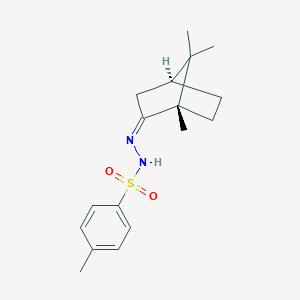

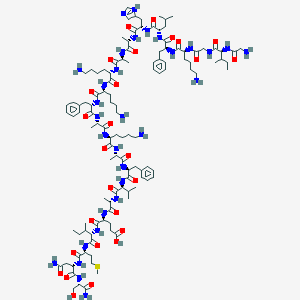

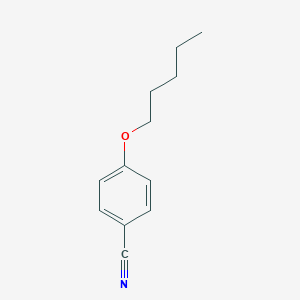

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)